molecular formula C17H26N2O3 B2551458 Tert-butyl 7-(1-hydroxy-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate CAS No. 959992-16-6

Tert-butyl 7-(1-hydroxy-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Cat. No. B2551458
M. Wt: 306.406
InChI Key: VGCCGHDAVITPIQ-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 7-(1-hydroxy-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate" is a chemical entity that appears to be structurally related to a class of compounds known for their biological activities. The tert-butyl group is a common moiety in medicinal chemistry, often used to improve the pharmacokinetic properties of drug-like molecules. The 1,8-naphthyridine scaffold is a heterocyclic core that is present in various compounds with diverse biological activities, including antimicrobial and antihypertensive effects .

Synthesis Analysis

The synthesis of related 1,8-naphthyridine derivatives has been reported in the literature. For instance, a series of 1,8-naphthyridine-3-carboxylic acids with different substituents were synthesized and evaluated for their antimycobacterial activities . Another study described the preparation of a 7-aza analog of a known adrenergic receptor antagonist, which involved several steps including thermal treatment, dehydrogenation, and reductive debenzylation . These synthetic routes typically involve multi-step processes that may include cyclization reactions, functional group transformations, and protective group strategies.

Molecular Structure Analysis

The molecular structure of 1,8-naphthyridine derivatives is characterized by a bicyclic system containing two nitrogen atoms at the 1 and 8 positions. This core structure can be modified by various substituents, which can significantly alter the compound's biological activity and physicochemical properties. The presence of a tert-butyl group can influence the molecule's lipophilicity and steric hindrance, potentially affecting its binding to biological targets .

Chemical Reactions Analysis

Compounds containing the 1,8-naphthyridine scaffold can undergo a variety of chemical reactions. For example, they can be functionalized through reactions at the carboxylate group or through substitutions at other positions on the ring system. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as by the steric effects of bulky substituents like the tert-butyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-naphthyridine derivatives are influenced by their molecular structure. The lipophilicity, solubility, and stability of these compounds can be tailored by modifying the substituents on the core structure. For instance, the introduction of a tert-butyl group can increase the molecule's hydrophobic character, which may affect its solubility and membrane permeability . The presence of a hydroxy group could also impact the compound's hydrogen bonding capacity and acidity/basicity.

Scientific Research Applications

Antibacterial Activity

Research has highlighted the potential of fluoroquinolones and naphthyridines, structurally related to tert-butyl 7-(1-hydroxy-2-methylpropan-2-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, in developing antibacterial agents. For instance, studies on fluoronaphthyridines have demonstrated their significant in vitro and in vivo antibacterial activities. The structural modifications, such as the introduction of tert-butyl and other substituents at the 7-position, have been crucial in enhancing these compounds' antibacterial potency. These findings indicate the compound's potential framework for synthesizing novel antibacterial agents with improved therapeutic profiles (Bouzard et al., 1989), (Bouzard et al., 1992).

Synthesis and Structural Modification

Further research into the synthesis and structural modification of related compounds has provided insights into their chemical properties and potential applications. Efficient synthetic routes have been developed for various derivatives, highlighting the versatility of these chemical structures in drug development and other scientific applications. For example, studies on the efficient synthesis of specific dihydroxynaphthyridine derivatives underscore the importance of structural modification in achieving desired chemical properties and biological activities (Choi Hyeong-Wook & Hyunik Shin, 2008), (Vorona et al., 2007).

Potential in Organic Synthesis

The structural characteristics of tert-butyl 7-(1-hydroxy-2-methylpropan-2-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate also suggest its potential utility in organic synthesis, particularly in the development of chiral auxiliary agents and intermediates for pharmaceuticals. Research on similar structures has led to the discovery of new synthetic methods and the development of compounds with significant biological activities, indicating the broad applicability of this compound in various research and development contexts (Studer et al., 1995).

properties

IUPAC Name

tert-butyl 7-(1-hydroxy-2-methylpropan-2-yl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)19-10-6-7-12-8-9-13(18-14(12)19)17(4,5)11-20/h8-9,20H,6-7,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCCGHDAVITPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)C(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-(1-hydroxy-2-methylpropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

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